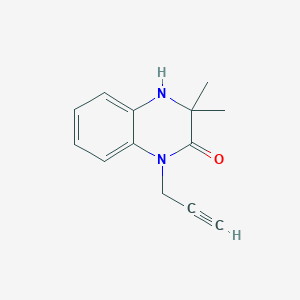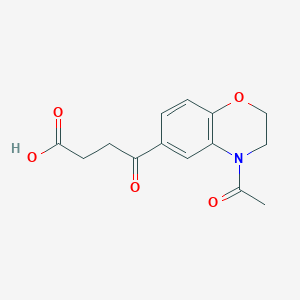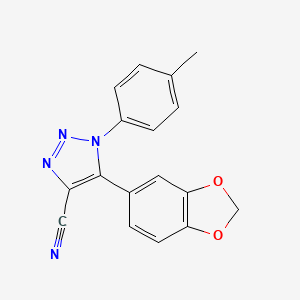![molecular formula C21H20N4O4 B7896609 5-[(6-benzyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896609.png)
5-[(6-benzyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Chemical Abstracts Service number 71692559 is a chemical entity with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the compound with Chemical Abstracts Service number 71692559 involves specific chemical reactions and conditions. The preparation methods typically include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of the compound with Chemical Abstracts Service number 71692559 is scaled up to meet the demand. The industrial methods involve:
Large-Scale Reactors: The reactions are conducted in large reactors to produce significant quantities of the compound.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
The compound with Chemical Abstracts Service number 71692559 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can also undergo reduction reactions to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
The compound with Chemical Abstracts Service number 71692559 has numerous scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development and treatment of diseases.
Industry: The compound is utilized in industrial processes, including the production of materials and chemicals.
Wirkmechanismus
The mechanism of action of the compound with Chemical Abstracts Service number 71692559 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: The compound influences various biochemical pathways, leading to changes in cellular functions and responses.
Eigenschaften
IUPAC Name |
5-[(6-benzyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-18-7-6-14(10-15(18)20(28)29)22-21-23-17-8-9-25(12-16(17)19(27)24-21)11-13-4-2-1-3-5-13/h1-7,10,26H,8-9,11-12H2,(H,28,29)(H2,22,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTQHUIUZJUEHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1NC(=NC2=O)NC3=CC(=C(C=C3)O)C(=O)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methyl})amine dihydrochloride](/img/structure/B7896551.png)
![[5-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B7896565.png)

![2-[5-(1,3-Benzodioxol-5-yl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B7896572.png)

![2-Hydroxy-5-[(6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896586.png)
![2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896588.png)
![2-hydroxy-5-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B7896599.png)
![5-[(6-butyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7896600.png)
![2-hydroxy-5-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7896603.png)
![2-hydroxy-5-[[6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B7896614.png)
![5-[[5-[(4-chlorophenyl)methyl]-6-methyl-4-oxo-1H-pyrimidin-2-yl]amino]-2-hydroxybenzoic acid](/img/structure/B7896621.png)
